molecular formula C7H16N4 B11919251 Azepane-1-carboximidhydrazide

Azepane-1-carboximidhydrazide

Cat. No.: B11919251
M. Wt: 156.23 g/mol
InChI Key: RNLSSVBAHNQCDA-UHFFFAOYSA-N
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Description

Azepane-1-carboximidhydrazide is a seven-membered nitrogen-containing heterocyclic compound. It is part of the azepane family, which is known for its diverse applications in synthetic chemistry, biology, and medicine. The unique structure of this compound allows it to participate in various chemical reactions, making it a valuable compound in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Azepane-1-carboximidhydrazide can be synthesized through several methods. One common approach involves the ring expansion of smaller nitrogen-containing heterocycles. For example, the dearomative ring expansion of nitroarenes using photochemical methods can yield azepane derivatives . This process is mediated by blue light and occurs at room temperature, transforming a six-membered benzenoid framework into a seven-membered ring system.

Another method involves the use of palladium-catalyzed reactions. These reactions proceed smoothly under mild conditions and can produce a range of highly functionalized azepanes . The synthetic value of this protocol is further demonstrated in the formal synthesis of pharmaceutically relevant derivatives.

Industrial Production Methods

Industrial production of this compound typically involves multistep synthesis of linear precursors followed by cyclization and elaboration. Techniques such as ring-closing metathesis and subsequent reduction are commonly employed . Additionally, Beckmann rearrangement of functionalized piperidones can also be used to produce azepane derivatives .

Chemical Reactions Analysis

Types of Reactions

Azepane-1-carboximidhydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield simpler azepane derivatives.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as hydrogen gas. Palladium catalysts are often employed in substitution reactions to facilitate the process .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can produce azepane-1-carboxylic acid derivatives, while reduction reactions can yield simpler azepane compounds .

Scientific Research Applications

Azepane-1-carboximidhydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of azepane-1-carboximidhydrazide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Azepane: A seven-membered nitrogen-containing heterocycle similar to azepane-1-carboximidhydrazide.

    Oxepane: A seven-membered oxygen-containing heterocycle.

    Silepane: A seven-membered silicon-containing heterocycle.

    Phosphepane: A seven-membered phosphorus-containing heterocycle.

    Thiepane: A seven-membered sulfur-containing heterocycle.

Uniqueness

This compound is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its ability to form stable derivatives and its diverse applications in various fields make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C7H16N4

Molecular Weight

156.23 g/mol

IUPAC Name

N'-aminoazepane-1-carboximidamide

InChI

InChI=1S/C7H16N4/c8-7(10-9)11-5-3-1-2-4-6-11/h1-6,9H2,(H2,8,10)

InChI Key

RNLSSVBAHNQCDA-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=NN)N

Origin of Product

United States

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